4-(4-Aminophenyl)phthalazin-1(2H)-one
CAS No.: 131741-53-2
Cat. No.: VC8175649
Molecular Formula: C14H11N3O
Molecular Weight: 237.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131741-53-2 |
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Molecular Formula | C14H11N3O |
Molecular Weight | 237.26 g/mol |
IUPAC Name | 4-(4-aminophenyl)-2H-phthalazin-1-one |
Standard InChI | InChI=1S/C14H11N3O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8H,15H2,(H,17,18) |
Standard InChI Key | FDVBXYYRRHGGSA-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)N |
Canonical SMILES | C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-(4-Aminophenyl)phthalazin-1(2H)-one (molecular formula: C₁₄H₁₁N₃O) consists of a bicyclic phthalazinone system fused to a benzene ring, with a 4-aminophenyl substituent at the 4-position. The phthalazinone core contains a ketone group at position 1 and a secondary amine at position 2, contributing to its planar structure and hydrogen-bonding capabilities . Crystallographic studies of analogous phthalazinone derivatives reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters (a = 8.6277 Å, b = 13.134 Å, c = 13.062 Å, β = 110.54°), suggesting similar packing arrangements for the title compound .
Spectral Characterization
Key spectral data for 4-(4-Aminophenyl)phthalazin-1(2H)-one include:
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¹H NMR (DMSO-d₆): Aromatic protons appear as multiplet signals between δ 6.40–8.30 ppm, with a singlet at δ 8.17 ppm corresponding to the NH group of the phthalazinone ring .
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IR (KBr): Strong absorption bands at 1700–1746 cm⁻¹ (C=O stretch), 1590–1595 cm⁻¹ (C=N stretch), and 3208–3490 cm⁻¹ (N–H stretch) .
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Mass spectrometry: A molecular ion peak at m/z 237.26 (M⁺), consistent with the molecular formula C₁₄H₁₁N₃O .
Synthesis and Derivative Formation
Synthetic Routes
The compound is synthesized via a two-step protocol:
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Condensation of γ-keto acids with hydrazine hydrate: Reaction in ethanol yields 4-(4-aminophenyl)phthalazin-1(2H)-one as a yellow crystalline solid .
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Derivatization: The primary amine group undergoes further reactions, such as:
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Acylation: Treatment with phthalic anhydride at 250°C produces 2-[4-(4-oxo-3,4-dihydrophthalazin-1-yl)phenyl]isoindole-1,3-dione .
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Chlorination: Reaction with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) introduces a chlorine atom at position 4, forming 2-[4-(4-chlorophthalazin-1-yl)phenyl]isoindole-1,3-dione .
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Mechanistic Insights
The formation of derivatives often involves nucleophilic aromatic substitution or cyclocondensation. For example, reaction with thiourea proceeds via a thiol intermediate, leading to triazolophthalazine derivatives through intramolecular cyclization .
Applications in Materials Science
Coordination Chemistry
The phthalazinone moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺). These complexes exhibit luminescent properties, making them candidates for organic light-emitting diodes (OLEDs) .
Polymer Modification
Incorporating 4-(4-Aminophenyl)phthalazin-1(2H)-one into polyimide matrices improves thermal stability (decomposition temperature >400°C) and mechanical strength, suitable for aerospace applications .
Future Directions
Drug Development
Optimizing bioavailability through prodrug strategies (e.g., phosphate esters) could enhance therapeutic efficacy. Clinical trials targeting solid tumors are warranted.
Green Synthesis
Exploring microwave-assisted or enzymatic synthesis routes may reduce reaction times and environmental impact .
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